molecular formula C15H10N2O6 B1676252 m-Maleimidobenzoyl-N-hydroxysuccinimide CAS No. 58626-38-3

m-Maleimidobenzoyl-N-hydroxysuccinimide

Cat. No.: B1676252
CAS No.: 58626-38-3
M. Wt: 314.25 g/mol
InChI Key: LLXVXPPXELIDGQ-UHFFFAOYSA-N
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Description

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectra of MBS exhibit characteristic peaks:

  • Maleimide carbonyl : $$ 1710 \, \text{cm}^{-1} $$ (C=O stretch).
  • NHS ester : $$ 1800 \, \text{cm}^{-1} $$ (asymmetric C=O) and $$ 1740 \, \text{cm}^{-1} $$ (symmetric C=O).
  • Aromatic C-H bend : $$ 750 \, \text{cm}^{-1} $$ (meta-substituted benzene).

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • $$ ^1\text{H} $$ NMR (DMSO-d₆, 400 MHz):

    • Maleimide protons: $$ \delta = 6.8 \, \text{ppm} $$ (singlet, 2H).
    • Aromatic protons: $$ \delta = 7.4\text{–}8.1 \, \text{ppm} $$ (multiplet, 4H).
    • NHS ester protons: $$ \delta = 2.8 \, \text{ppm} $$ (triplet, 4H).
  • $$ ^{13}\text{C} $$ NMR (DMSO-d₆, 100 MHz):

    • Maleimide carbonyl: $$ \delta = 170 \, \text{ppm} $$.
    • NHS ester carbonyl: $$ \delta = 168 \, \text{ppm} $$.

UV-Vis Spectroscopy

MBS shows a $$ \lambda_{\text{max}} $$ at $$ 260 \, \text{nm} $$ due to the $$ \pi \rightarrow \pi^* $$ transition of the maleimide ring. The extinction coefficient ($$ \varepsilon $$) is $$ 9700 \, \text{M}^{-1}\text{cm}^{-1} $$ in alkaline conditions.

Computational Modeling of Electronic Structure

Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level reveal:

  • The HOMO-LUMO gap is $$ 4.2 \, \text{eV} $$, indicating moderate reactivity.
  • Electron density maps highlight nucleophilic regions at the maleimide’s α,β-unsaturated carbonyl and electrophilic sites at the NHS ester’s carbonyl carbon.

Molecular Electrostatic Potential (MEP) :

  • Negative potential ($$ -0.15 \, \text{e} $$) localized on maleimide oxygen atoms.
  • Positive potential ($$ +0.10 \, \text{e} $$) near the NHS ester’s succinimide nitrogen.
Parameter Value
Dipole moment $$ 5.8 \, \text{D} $$
Polarizability $$ 28.3 \, \text{Å}^3 $$

The benzoic acid spacer facilitates a conjugation length of $$ 7.3 \, \text{Å} $$, optimizing spatial alignment for crosslinking.

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-(2,5-dioxopyrrol-1-yl)benzoate
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InChI

InChI=1S/C15H10N2O6/c18-11-4-5-12(19)16(11)10-3-1-2-9(8-10)15(22)23-17-13(20)6-7-14(17)21/h1-5,8H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

LLXVXPPXELIDGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)C2=CC(=CC=C2)N3C(=O)C=CC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C15H10N2O6
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DSSTOX Substance ID

DTXSID00207335
Record name 3-Maleimidobenzoyl N-hydroxysuccinimide
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Molecular Weight

314.25 g/mol
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Physical Description

Beige powder; [Sigma-Aldrich MSDS]
Record name 3-Maleimidobenzoic acid N-hydroxysuccinimide ester
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CAS No.

58626-38-3
Record name m-Maleimidobenzoyl-N-hydroxysuccinimide
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Record name 3-Maleimidobenzoyl N-hydroxysuccinimide
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Record name 1-[3-[[(2,5-dioxopyrrolidinyl)oxy]carbonyl]phenyl]-1H-pyrrole-2,5-dione
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Maleimidobenzoic acid N-hydroxysuccinimide ester typically involves the reaction of maleimidobenzoic acid with N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dichloromethane (DCM) at room temperature .

Industrial Production Methods

In industrial settings, the production of 3-Maleimidobenzoic acid N-hydroxysuccinimide ester follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3-Maleimidobenzoic acid N-hydroxysuccinimide ester undergoes several types of reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Bioconjugation

Overview : MBS is primarily used for linking biomolecules such as proteins, peptides, and antibodies to other molecules. This process enhances the functionality of these biomolecules for various applications.

Mechanism : The compound contains two reactive groups: a maleimide group that reacts with thiol groups and an N-hydroxysuccinimide (NHS) ester that reacts with primary amines. This dual reactivity allows for the formation of stable covalent bonds between different biomolecules.

Case Study : In a study focused on enzyme immunoconjugates, MBS was utilized to create stable linkages between enzymes and antibodies, resulting in enhanced sensitivity in diagnostic assays. The conjugates formed were shown to maintain their biological activity while improving assay performance .

Diagnostics

Overview : MBS plays a crucial role in the development of diagnostic assays by facilitating the precise labeling of biomolecules.

Applications :

  • Protein Labeling : MBS is used to label proteins for various analytical techniques such as Western blotting and ELISA.
  • Fluorescent Probes : It has been employed in creating fluorescently labeled proteins that allow for visualization in cellular studies.

Data Table: Diagnostic Applications of MBS

Application TypeDescriptionReference
Protein LabelingUsed for labeling proteins in assays
Fluorescent ProbesFacilitates the creation of fluorescent proteins
Enzyme ImmunoassaysEnhances sensitivity and specificity

Protein Engineering

Overview : Researchers leverage MBS for modifying proteins to create novel therapeutics.

Applications :

  • Therapeutic Development : By modifying protein structures, MBS aids in developing targeted therapies that can better interact with disease pathways.
  • Stabilization of Proteins : MBS is used to stabilize protein structures during experimental procedures, enhancing their functionality.

Vaccine Development

Overview : MBS is valuable in designing vaccines by facilitating the conjugation of antigens to carrier molecules.

Mechanism : The ability of MBS to form stable conjugates with antigens enhances the immune response elicited by vaccines.

Case Study : In vaccine research, MBS has been used to link polysaccharide antigens to protein carriers, resulting in improved immunogenicity and efficacy in preclinical models .

Cancer Therapy Research

Overview : MBS is utilized in developing targeted cancer therapies by attaching cytotoxic agents to cancer-targeting antibodies.

Applications :

  • Targeted Drug Delivery Systems : By conjugating cytotoxic drugs to antibodies using MBS, researchers can improve the specificity of drug delivery to cancer cells.
  • Therapeutic Efficacy Studies : Studies have shown increased efficacy of therapeutic agents when delivered via MBS-conjugated antibodies compared to traditional methods .

Mechanism of Action

The mechanism of action of 3-Maleimidobenzoic acid N-hydroxysuccinimide ester involves its bifunctional reactivity:

Comparison with Similar Compounds

Key Observations :

Spacer Arm Length :

  • Shorter spacers (e.g., 3-Maleimidopropionic acid NHS ester, 5.7 Å) are ideal for compact conjugates, while longer spacers (e.g., EMCS, 11.6 Å) reduce steric interference in complex assemblies .
  • MBS’s 9.9 Å spacer balances flexibility and proximity, making it versatile for diverse applications .

Solubility :

  • MBS requires organic solvents (DMF) for dissolution, limiting its use in purely aqueous systems. In contrast, Sulfo-SMCC’s sulfonate group enhances water solubility, enabling reactions in physiological buffers .

Reactivity :

  • All compounds share NHS ester and maleimide groups, but Sulfo-SMCC’s sulfo-NHS ester increases hydrolytic stability in aqueous environments .

Reaction Efficiency and Stability

  • MBS : Demonstrates high efficiency in peptide-carrier conjugations, as shown in antibody production protocols where it achieved stable linkages between synthetic peptides and bovine serum albumin (BSA) .
  • 3-Maleimidopropionic Acid NHS Ester : Preferred for intracellular crosslinking due to membrane permeability, but its shorter spacer may limit applications requiring larger biomolecules .
  • EMCS : Used in antibody-drug conjugates (ADCs) where extended spacer arms improve drug accessibility .

Commercial and Practical Considerations

  • Cost : MBS is commercially available at ~$300/250 mg (Sigma-Aldrich), comparable to EMCS but cheaper than Sulfo-SMCC .
  • Storage : MBS is moisture- and light-sensitive, requiring storage at -20°C, whereas Sulfo-SMCC’s enhanced stability allows short-term storage at 4°C .

Biological Activity

3-Maleimidobenzoic acid N-hydroxysuccinimide ester (MBS) is a heterobifunctional coupling agent widely used in bioconjugation and protein labeling due to its unique reactivity properties. This compound is characterized by two distinct functional groups: an N-hydroxysuccinimide (NHS) ester that reacts with primary amines and a maleimide group that reacts with thiol groups. This dual reactivity makes MBS a valuable tool in various biological applications, including diagnostics, vaccine development, and targeted drug delivery systems.

  • Molecular Formula : C₁₅H₁₀N₂O₆
  • Molecular Weight : 314.26 g/mol
  • Appearance : Off-white solid
  • Melting Point : 175-177°C

The primary reaction mechanism involves the formation of a covalent bond between the thiol group of cysteine residues and the maleimide moiety, resulting in a stable thioether linkage. The NHS ester group enhances the reactivity towards primary amines, facilitating efficient coupling reactions. This irreversible reaction is advantageous for creating stable conjugates in various applications.

Applications in Research

MBS is utilized across multiple fields of biological research:

  • Bioconjugation : Linking biomolecules such as proteins and antibodies to enhance their functionality.
  • Diagnostics : Development of sensitive assays for detecting proteins and antibodies.
  • Protein Engineering : Modification of proteins for therapeutic applications.
  • Vaccine Development : Conjugation of antigens to carriers to elicit stronger immune responses.
  • Cancer Therapy : Attaching cytotoxic agents to antibodies for targeted cancer treatments.

Case Studies and Research Findings

  • Protein Cross-Linking :
    MBS has been shown to effectively cross-link proteins, allowing researchers to study protein-protein interactions. For instance, studies have demonstrated its efficacy in creating enzyme immunoconjugates that enhance assay sensitivity .
  • Targeted Drug Delivery :
    In cancer therapy, MBS has been used to attach cytotoxic drugs to targeting antibodies. Research indicates that these conjugates exhibit improved antitumor activity compared to traditional methods .
  • Vaccine Development :
    MBS facilitates the conjugation of antigens to carrier proteins, which has been shown to enhance immune responses in preclinical models. This application is critical for developing effective vaccines against various pathogens .

Comparative Analysis with Similar Compounds

Compound NameFunctional GroupsApplications
3-Maleimidobenzoic Acid NHS EsterNHS Ester, MaleimideBioconjugation, Diagnostics
Sulfo-SMCCNHS Ester, MaleimideCross-linking, Protein Labeling
SATANHS Ester, Thiol-reactiveAntibody Conjugation

Q & A

Q. What are the key chemical properties of 3-Maleimidobenzoic acid N-hydroxysuccinimide ester that make it suitable for bioconjugation?

The compound contains two reactive groups: an NHS ester (reacting with primary amines under mild alkaline conditions, pH 7.5–8.5) and a maleimide group (targeting free thiols at neutral pH). This dual functionality enables sequential conjugation of amines (e.g., lysine residues) and thiols (e.g., cysteine side chains or introduced sulfhydryl groups), making it ideal for crosslinking proteins, peptides, or nucleic acids . Its molecular weight (314.25 g/mol) and solubility in polar aprotic solvents (e.g., DMSO or DMF) ensure compatibility with aqueous reaction buffers .

Q. What is a standard protocol for protein-peptide conjugation using 3-Maleimidobenzoic acid N-hydroxysuccinimide ester?

  • Step 1: Activate the protein’s amines by dissolving the protein (e.g., BSA) in 10 mM potassium phosphate buffer (pH 7.5) and adding 3-Maleimidobenzoic acid NHS ester (3 mg/mL in DMF). Incubate for 1 hour at room temperature .
  • Step 2: Purify the maleimide-activated protein via dialysis or size-exclusion chromatography to remove excess reagent.
  • Step 3: React the activated protein with a thiol-containing peptide (e.g., cysteine-terminated oligonucleotides) in a neutral buffer (pH 6.5–7.5) for 2–4 hours. Quench unreacted maleimide groups with β-mercaptoethanol .

Q. What are common applications of this reagent in bioconjugation?

  • Crosslinking antibodies to enzymes (e.g., HRP) for immunoassays .
  • Conjugating peptides to oligonucleotides for drug delivery or diagnostic probes .
  • Immobilizing proteins on solid supports (e.g., agarose beads) for affinity chromatography .

Advanced Questions

Q. How can reaction conditions be optimized for 3-Maleimidobenzoic acid NHS ester in complex biological systems?

  • pH Control: Use a two-step protocol: first react NHS ester with amines at pH 8.0–8.5, then adjust to pH 7.0–7.5 for maleimide-thiol coupling to minimize hydrolysis .
  • Molar Ratio Optimization: A 10:1 molar excess of reagent to protein ensures efficient activation without aggregation. For peptides, a 3:1 peptide-to-protein ratio balances yield and purity .
  • Temperature: Conduct reactions at 4°C for heat-sensitive proteins to preserve activity .

Q. What analytical techniques validate successful conjugation?

  • SDS-PAGE: Monitor shifts in molecular weight or new bands indicating crosslinked products .
  • Mass Spectrometry: Confirm covalent modifications by detecting mass changes corresponding to reagent adducts .
  • Fluorescence Quenching: If using fluorophore-labeled peptides, quantify conjugation efficiency via Förster resonance energy transfer (FRET) .

Q. How should researchers address competing reactions or side products (e.g., hydrolysis or nonspecific binding)?

  • Hydrolysis Mitigation: Prepare reagent stock solutions fresh in anhydrous DMF and limit reaction times to <2 hours .
  • Specificity Controls: Include a "no-thiol" control to assess maleimide stability and a "no-NHS" control to verify amine-specific activation .
  • Competing Amino Groups: Pre-block amines (e.g., with glycine) in non-target regions to reduce off-target labeling .

Q. What are specialized research applications beyond standard bioconjugation?

  • siRNA Delivery: Conjugate thiol-modified siRNA to maleimide-activated nanoparticles for targeted gene silencing .
  • Microscopy Sample Preparation: Fix plant tissue by crosslinking cellular proteins with 3-Maleimidobenzoic acid NHS ester prior to paraformaldehyde treatment, preserving actin cytoskeleton integrity for imaging .
  • Click Chemistry Integration: Combine with azide-functionalized reagents for orthogonal labeling strategies, though this requires prior introduction of complementary reactive groups (e.g., azides via metabolic labeling) .

Methodological Notes

  • Storage: Store desiccated at -20°C to prevent hydrolysis of the NHS ester .
  • Safety: Handle in a fume hood; dimethylformamide (DMF) and maleimide derivatives are irritants .
  • Troubleshooting: If conjugation yields are low, verify thiol accessibility (e.g., via Ellman’s assay) or use reducing agents (e.g., TCEP) to maintain sulfhydryl reactivity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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m-Maleimidobenzoyl-N-hydroxysuccinimide
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